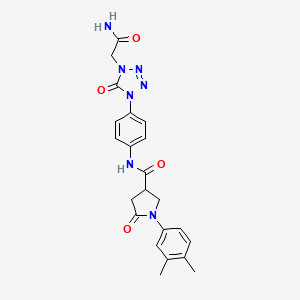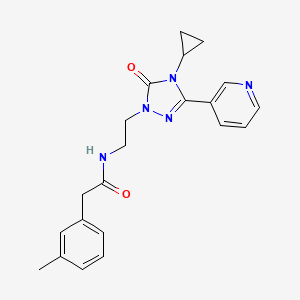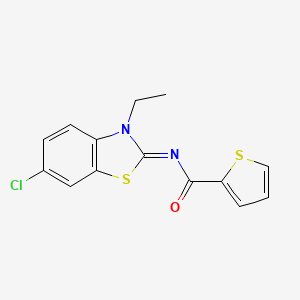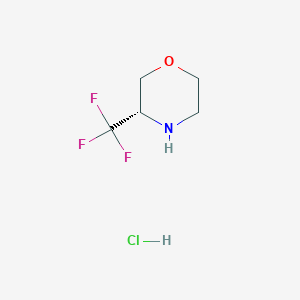![molecular formula C14H14N6O2S2 B2624065 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 874467-68-2](/img/structure/B2624065.png)
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C14H14N6O2S2 . It belongs to the class of compounds known as tetrazoles, which are characterized by a five-membered aromatic ring containing four nitrogen atoms .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the reaction of chloroacetamidothiazole with 5-aryltetrazoles and 5-mercaptotetrazoles . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrazole ring, which is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of the tetrazole ring favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Chemical Reactions Analysis
Tetrazoles exhibit a wide range of chemical reactivity. They can act as ligands in coordination chemistry and are important compounds in pharmaceutical and material sciences . They are also used as building blocks in the synthesis of structures with high biological activity .Mechanism of Action
The mechanism of action of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. This compound has been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. This compound has been found to have low toxicity towards normal human cells, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments include its low toxicity towards normal human cells and its potential applications in the treatment of various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several future directions for the study of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide. These include the development of more efficient synthesis methods, the study of its potential applications in the treatment of other diseases, and the investigation of its mechanism of action in more detail. In addition, the study of the potential side effects of this compound and its interactions with other drugs is also an important area of research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. It has been found to possess antibacterial, antifungal, and anticancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesis Methods
The synthesis of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-ethoxybenzoyl chloride with thiosemicarbazide to form this compound. The reaction is carried out in the presence of a base such as triethylamine, and the product is isolated by filtration and recrystallization.
Scientific Research Applications
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess antibacterial, antifungal, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and fungal infections.
properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-2-22-11-6-4-3-5-10(11)20-14(17-18-19-20)24-9-12(21)16-13-15-7-8-23-13/h3-8H,2,9H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNQGLOYGAOXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623990.png)


![(4-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623995.png)
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)
![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)